molecular formula C10H10FN3 B6206856 N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1519369-94-8

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No. B6206856
CAS RN: 1519369-94-8
M. Wt: 191.2
InChI Key:
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Description

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine (FMPPA) is a small molecule that has gained increasing attention from the scientific community due to its potential applications in various areas of research. FMPPA is a synthetic compound that has been found to have a wide range of biochemical and physiological effects, and has been used for various laboratory experiments.

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has been found to have a wide range of scientific applications. It has been used in the synthesis of various compounds, including antifungal agents and anti-inflammatory compounds. It has also been used in the synthesis of novel compounds for the treatment of cancer, neurodegenerative diseases, and other medical conditions. In addition, N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has been used in the synthesis of new enzyme inhibitors and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine is not yet fully understood. It is believed to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has also been found to interact with certain enzymes and proteins, suggesting it may have a role in modulating their activity.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor activity, as well as the ability to modulate the activity of certain enzymes and proteins. In addition, N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has been found to have an effect on the regulation of cell growth and differentiation, as well as the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and store. In addition, it is relatively inexpensive and has a wide range of potential applications. However, N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine is not without its limitations. It is a synthetic compound, and its effects on the body are not yet fully understood. In addition, it can be difficult to control the concentration of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments.

Future Directions

The potential applications of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine are vast, and there are numerous possible future directions for research. These include further exploration of its effects on the regulation of gene expression, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, research could be conducted to further understand the mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine and its effects on various physiological processes. Finally, further research could be conducted to explore the potential therapeutic applications of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, such as its potential use in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a small molecule that can be synthesized from simple starting materials. The synthesis of N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves a three-step reaction sequence, starting with the reaction of 4-fluorophenyl-1-methyl-1H-pyrazol-4-amine (FMPA) with 4-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields the intermediate 4-fluorophenyl-1-methyl-1H-pyrazol-4-yl-4-chlorobenzoyl chloride, which is then reacted with sodium azide to yield the final product, N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of 4-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-fluoroaniline", "1-methyl-1H-pyrazol-4-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 equiv) and 1-methyl-1H-pyrazol-4-carboxylic acid (1.1 equiv) in ethanol and add hydrochloric acid to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to basic. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the crude intermediate.", "Step 4: Dissolve the crude intermediate in ethanol and add sodium borohydride (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product, N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine." ] }

CAS RN

1519369-94-8

Product Name

N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Molecular Formula

C10H10FN3

Molecular Weight

191.2

Purity

0

Origin of Product

United States

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